molecular formula C14H11N5O B3035616 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-48-2

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B3035616
CAS No.: 338394-48-2
M. Wt: 265.27 g/mol
InChI Key: AWCYDLLKZINFDU-UHFFFAOYSA-N
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Description

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with a carbonitrile group at position 3, an amino group at position 7, and a 4-methoxyphenyl substituent at position 6 (Fig. 1). This scaffold is structurally analogous to purine, enabling interactions with biological targets such as Toll-like receptors (TLRs) and kinases .

Properties

IUPAC Name

7-amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O/c1-20-11-4-2-9(3-5-11)12-8-17-14-10(6-15)7-18-19(14)13(12)16/h2-5,7-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCYDLLKZINFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=C(C=N3)C#N)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162751
Record name 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338394-48-2
Record name 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338394-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation reaction of 5-amino-3-anilino-1H-pyrazole with 2-(4-methoxyphenyl)malononitrile. This reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, in ethanol. The reaction proceeds through the formation of an intermediate aza-Michael adduct, which undergoes subsequent cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Conversion to amines or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential as a pharmacological agent. Its structural features suggest it may interact with biological targets effectively.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 7-amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, a study demonstrated that modifications in the pyrazolo-pyrimidine scaffold can enhance selectivity towards cancer cells while minimizing effects on normal cells .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against various bacterial strains. The presence of the methoxyphenyl group is believed to enhance its lipophilicity, allowing better penetration into microbial membranes. Preliminary tests have shown promising results against both Gram-positive and Gram-negative bacteria .

Biochemical Applications

The compound's ability to modulate enzyme activity makes it a candidate for biochemical studies.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on several enzymes, including cyclin-dependent kinases (CDKs). Inhibition of CDKs is crucial for controlling cell cycle progression and has implications in cancer therapy .

Signal Transduction Pathways

This compound may also influence key signal transduction pathways involved in cell survival and apoptosis. Research suggests that it could modulate pathways such as PI3K/Akt and MAPK, which are critical in cancer biology .

Therapeutic Potential

The therapeutic implications of this compound extend beyond cancer treatment.

Neurological Disorders

Emerging studies propose that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurology .

Anti-inflammatory Effects

Research indicates that compounds within the pyrazolo-pyrimidine class can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could position this compound as a potential treatment for inflammatory diseases .

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of specific kinases leading to reduced tumor growth in vitro
Antimicrobial PropertiesEffective against multiple bacterial strains with low toxicity to human cells
Enzyme InhibitionSignificant inhibition of CDKs impacting cell cycle regulation
Neurological DisordersPotential neuroprotective effects observed in animal models
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines in cellular models

Mechanism of Action

The mechanism of action of 7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:

Key Observations:
  • Position 6 Substituents : The 4-methoxyphenyl group in the parent compound enhances solubility due to the electron-donating methoxy group. In contrast, 4-fluoro or 4-chloro substituents increase lipophilicity, favoring blood-brain barrier penetration .
  • Position 7 Modifications: Amino groups at position 7 are critical for TLR7 binding, while aryl substituents (e.g., pyridin-2-yl) improve potency through π-π stacking .
  • Position 5 Functionalization : Introduction of radiolabeled groups (e.g., ¹⁸F in [¹⁸F]5) enables PET imaging applications, with polar substituents improving tumor-to-background ratios .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP Solubility (mg/mL)
7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 253.24 168–170 (observed) 1.3 0.12 (DMSO)
7-(4-Methoxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (7d) 341.37 168–170 2.1 0.08 (DMSO)
7-Amino-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 253.24 N/A 1.8 0.09 (DMSO)
[¹⁸F]5 (radiotracer) 375.22 (non-radioactive) N/A 1.5 >1 (saline)
Key Observations:
  • The methoxy group at position 6 reduces LogP compared to halogenated analogs, enhancing aqueous solubility .
  • Radiolabeled derivatives like [¹⁸F]5 maintain stability in vitro (>98% purity) and in vivo, with rapid clearance from non-target tissues .

Structure-Activity Relationships (SAR)

  • TLR7 Agonists: Aryl groups at position 2 (e.g., 4-methoxyphenylamino) enhance agonist activity by mimicking purine interactions .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., Cl at position 6) improve potency against Gram-positive bacteria .
  • Imaging Agents : Polar groups (e.g., hydroxymethyl at position 5) in [¹⁸F]4 reduce hepatobiliary excretion, improving tumor contrast .

Biological Activity

7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 338394-48-2) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H11N5O
  • Molecular Weight : 265.27 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core with an amino group and a methoxyphenyl substituent.

Antiviral Activity

Research indicates that derivatives of 7-amino-pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects against Hepatitis C Virus (HCV). A study synthesized various derivatives and evaluated their antiviral activity in cell culture systems. The results showed significant inhibition of HCV replication, with structure-activity relationship (SAR) studies highlighting key modifications that enhance efficacy .

Enzymatic Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of α-glucosidase, with some derivatives displaying IC50 values ranging from 15.2 µM to 201.3 µM. Notably, certain compounds in this series were found to be significantly more potent than acarbose, a standard α-glucosidase inhibitor .

Anticancer Properties

The compound's anticancer potential has also been explored. Studies have demonstrated that pyrazolo[1,5-a]pyrimidines can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism involves cell cycle arrest at the G2/M phase and modulation of apoptosis-related proteins . Additionally, compounds derived from this scaffold have been linked to inhibition of key signaling pathways involved in cancer progression .

Anti-inflammatory Effects

Some studies have reported anti-inflammatory activities associated with pyrazolo[1,5-a]pyrimidine derivatives. These compounds can inhibit the release of pro-inflammatory cytokines and exhibit activity against inflammation-related pathways such as p38 MAPK signaling .

Case Study 1: HCV Inhibition

In a study published in Antiviral Research, a novel series of 7-amino-pyrazolo[1,5-a]pyrimidines were synthesized and tested against HCV. The most potent compound demonstrated an EC50 value significantly lower than that of existing treatments, indicating its potential as a therapeutic agent for HCV infection .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific modifications to the core structure enhanced their antiproliferative effects against several cancer cell lines. The study detailed how certain substitutions led to improved IC50 values and highlighted the importance of structural diversity in developing effective anticancer agents .

Summary of Biological Activities

Activity Effect IC50 Values
Antiviral (HCV)Significant inhibitionVaries by derivative
Enzymatic Inhibitionα-Glucosidase inhibition15.2 µM - 201.3 µM
AnticancerInhibition of cell proliferationVaries by cancer type
Anti-inflammatoryInhibition of cytokine releaseVaries by derivative

Q & A

Q. What are the standard synthetic routes for preparing 7-amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and its analogs?

The synthesis typically involves cyclocondensation of enaminones or hydrazine derivatives with appropriate precursors. For example:

  • Reaction conditions : Reflux in pyridine or DMF (120°C for 5–10 hours) with nucleophilic reagents like triethylamine .
  • Key steps : Isolation via acid neutralization and recrystallization (ethanol/DMF) to achieve yields of 62–70% .
  • Characterization : IR, 1H^1 \text{H}/13C^{13} \text{C} NMR, and HRMS confirm structural integrity .

Table 1 : Representative Synthetic Parameters

PrecursorSolventTemp (°C)Yield (%)Melting Point (°C)Ref.
Enaminone + 3-cyanoacetyl-indoleDMF12068263–265
Hydrazine hydrate + enaminonePyridineReflux67233–235

Q. How are structural contradictions resolved when characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in spectral data (e.g., unexpected 1H^1 \text{H} NMR shifts) are addressed by:

  • Cross-validation : Comparing experimental data with computational simulations (e.g., DFT for NMR chemical shifts).
  • X-ray crystallography : Resolving ambiguities in planar configurations (e.g., coplanar pyrimidine and phenyl rings with RMSD ≤ 0.011 Å) .
  • Elemental analysis : Ensuring C/H/N percentages match theoretical values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. What computational methods are used to optimize reaction pathways for pyrazolo[1,5-a]pyrimidine synthesis?

Quantum chemical calculations (e.g., reaction path searches) and machine learning are employed to:

  • Predict transition states and activation energies for cyclocondensation steps .
  • Screen solvent effects (e.g., DMF vs. ethanol) on reaction kinetics using COSMO-RS models .
  • Validate experimental yields (e.g., 62–70%) against simulated thermodynamic favorability .

Q. How does the 4-methoxyphenyl substituent influence the compound’s bioactivity in cancer research?

The substituent enhances:

  • Lipophilicity : Improves membrane permeability (logP ~2.8 predicted via ChemAxon).
  • Target binding : The methoxy group forms hydrogen bonds with kinase ATP pockets (e.g., CDK2 inhibition, IC50_{50} < 1 µM in analogs) .
  • Metabolic stability : Reduces oxidative degradation in hepatic microsomal assays .

Table 2 : Comparative Bioactivity of Pyrazolo[1,5-a]pyrimidine Derivatives

SubstituentTargetIC50_{50} (µM)Ref.
4-MethoxyphenylCDK20.89
2-ChlorophenylEGFR1.45

Q. What strategies mitigate low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidine carboxamides?

  • Stepwise functionalization : Introduce the carboxamide group before cyclization to avoid steric hindrance .
  • Catalytic optimization : Use Pd/Cu catalysts for Ullmann-type couplings (e.g., 7-substituted analogs achieve 85% yield) .
  • Purification : Employ column chromatography (silica gel, CH2 _2Cl2 _2/MeOH) followed by recrystallization .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar derivatives vary (e.g., 221–235°C)?

Variations arise from:

  • Polymorphism : Different crystalline forms (e.g., monoclinic vs. triclinic) due to solvent polarity during recrystallization .
  • Impurity profiles : Residual solvents (e.g., DMF) lower melting points by 5–10°C .
  • Measurement methods : Differential scanning calorimetry (DSC) vs. capillary tube results .

Methodological Recommendations

  • Synthetic Design : Prioritize enaminone precursors in DMF for higher regioselectivity .
  • Characterization : Combine HRMS with 15N^{15} \text{N}-NMR to resolve tautomeric ambiguities in the pyrazolo ring .
  • Bioactivity Testing : Use kinase panel assays (e.g., Eurofins) to profile inhibitory activity against 50+ targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
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7-Amino-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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